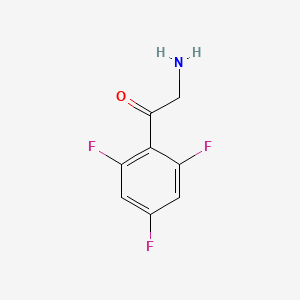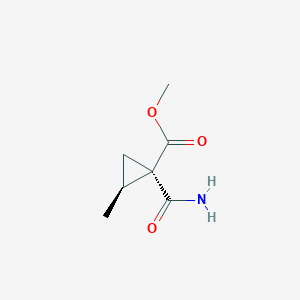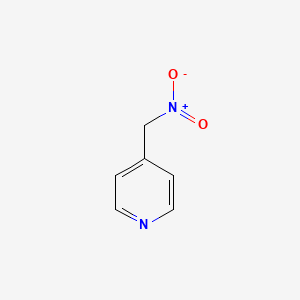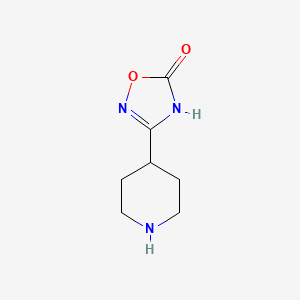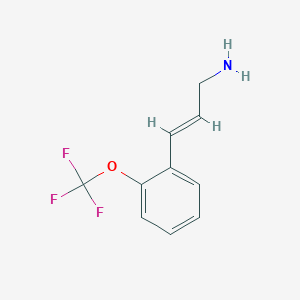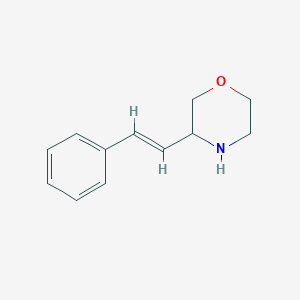
(R)-2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant importance in various scientific fields. The presence of the trifluoromethyl group and the chiral center at the second carbon atom makes it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach is the enantioselective addition of a nucleophile to a chiral imine precursor.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. The use of chiral auxiliaries and catalysts is crucial to achieve high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol: A similar compound lacking the chiral center.
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine: A derivative with an amine group instead of an alcohol.
Uniqueness
The presence of the trifluoromethyl group and the specific stereochemistry of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol make it unique. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the chiral center allows for enantioselective interactions with biological targets.
Propiedades
Fórmula molecular |
C9H9ClF3NO |
|---|---|
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1 |
Clave InChI |
WOIQGEFPHYMZMY-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)[C@H](CO)N)C(F)(F)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


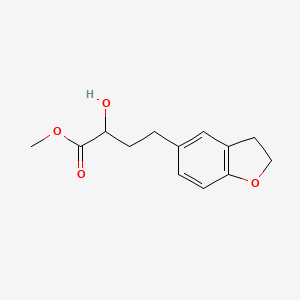

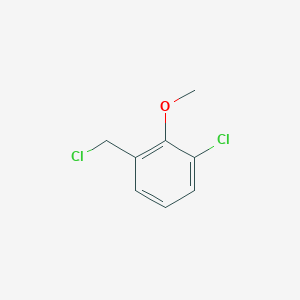
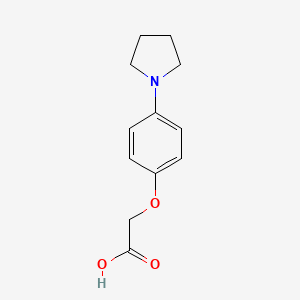
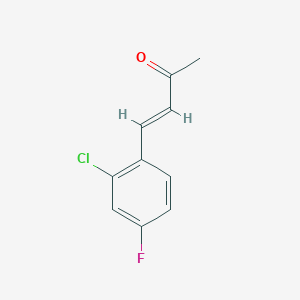
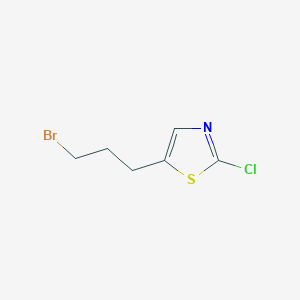
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
